1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene
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Overview
Description
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes This compound is characterized by the presence of butoxy groups, a methylphenylsulfanyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene typically involves multiple steps. One common method includes the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The butoxy and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with proteins, affecting their function. The butoxy groups may influence the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibutoxy-2,3-di(4-pyridyl)-8,11,15,18,22,25-hexakis(hexyl)phthalocyaninato zinc: This compound forms intermolecular zinc-nitrogen coordinated species and self-assembles to form a coordination polymer.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene is unique due to its combination of butoxy, sulfanyl, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
142957-97-9 |
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Molecular Formula |
C21H27NO4S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1,4-dibutoxy-2-(4-methylphenyl)sulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C21H27NO4S/c1-4-6-12-25-19-15-21(27-17-10-8-16(3)9-11-17)20(26-13-7-5-2)14-18(19)22(23)24/h8-11,14-15H,4-7,12-13H2,1-3H3 |
InChI Key |
DADXOVCKOAAVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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